Indoline-6-sulfonamide
Overview
Description
2,3-Dihydro-1H-indole-6-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The sulfonamide group attached to the indole ring enhances its chemical and biological properties, making it a compound of interest in scientific research and industrial applications .
Mechanism of Action
Target of Action
Indoline-6-sulfonamide primarily targets the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) . DapE is a key enzyme in the lysine biosynthetic pathway in bacteria, responsible for the biosynthesis of lysine and meso-diaminopimelate (m-DAP), both essential for cell-wall synthesis .
Mode of Action
this compound interacts with its target, DapE, by binding to the active site of the enzyme . The sulfonamide group in this compound acts as a zinc-binding group (ZBG), which is crucial for the inhibitory action of the compound . This interaction results in the inhibition of DapE, disrupting the normal function of the enzyme .
Biochemical Pathways
The inhibition of DapE by this compound affects the lysine biosynthetic pathway . This pathway is responsible for the production of lysine and m-DAP, which are essential components of the bacterial cell wall . By inhibiting DapE, this compound disrupts the production of these components, affecting the integrity of the bacterial cell wall .
Pharmacokinetics
The compound’s hydrophilic properties, primarily due to the sulfonamide group, suggest that it may have good absorption and distribution characteristics
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the DapE enzyme . This results in the disruption of the lysine biosynthetic pathway, affecting the production of essential components of the bacterial cell wall . On a cellular level, this can lead to the weakening of the bacterial cell wall, potentially leading to cell lysis and death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or ions, can also affect the compound’s stability and activity
Biochemical Analysis
Biochemical Properties
2,3-dihydro-1H-indole-6-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions result in the modulation of inflammatory responses, making 2,3-dihydro-1H-indole-6-sulfonamide a potential anti-inflammatory agent .
Cellular Effects
2,3-dihydro-1H-indole-6-sulfonamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of immune and inflammatory responses. By inhibiting NF-κB activation, 2,3-dihydro-1H-indole-6-sulfonamide can reduce the expression of pro-inflammatory cytokines and other mediators .
Molecular Mechanism
The molecular mechanism of action of 2,3-dihydro-1H-indole-6-sulfonamide involves its binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation. Additionally, 2,3-dihydro-1H-indole-6-sulfonamide can influence gene expression by modulating the activity of transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-dihydro-1H-indole-6-sulfonamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods. Long-term studies have shown that 2,3-dihydro-1H-indole-6-sulfonamide can maintain its anti-inflammatory effects without significant loss of potency .
Dosage Effects in Animal Models
The effects of 2,3-dihydro-1H-indole-6-sulfonamide vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and analgesic effects, while higher doses may lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
2,3-dihydro-1H-indole-6-sulfonamide is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of 2,3-dihydro-1H-indole-6-sulfonamide within cells and tissues involve specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier (SLC) transporters and can bind to plasma proteins such as albumin. These interactions influence its localization, accumulation, and overall bioavailability .
Subcellular Localization
The subcellular localization of 2,3-dihydro-1H-indole-6-sulfonamide is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding its subcellular localization can provide insights into its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indoline-6-sulfonamide typically involves the reaction of indoline with sulfonamide reagents under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dihydro-1H-indole-6-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with carboxylic acid functionality.
5-Fluoro-Indoline-6-sulfonamide: A fluorinated analog with enhanced biological activity.
Uniqueness
2,3-Dihydro-1H-indole-6-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other indole derivatives .
Properties
IUPAC Name |
2,3-dihydro-1H-indole-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFPJJBLZNNTNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indoline-6-sulfonamide interact with its target, DapE, and what are the downstream effects of this interaction?
A1: this compound acts as an inhibitor of the bacterial enzyme N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE). [] This enzyme plays a crucial role in the biosynthesis of lysine, an essential amino acid for bacterial cell wall formation. By inhibiting DapE, this compound disrupts lysine biosynthesis, ultimately leading to bacterial cell death. Molecular docking studies suggest that the sulfonamide group of the inhibitor interacts with the zinc ion in the active site of DapE, effectively blocking the enzyme's activity. []
Q2: What is known about the structure-activity relationship (SAR) of this compound derivatives as DapE inhibitors?
A2: While the provided abstract doesn't delve into specific SAR details, it mentions the synthesis of a series of this compound analogs. [] This suggests that researchers explored modifications to the core structure to investigate their impact on inhibitory potency against DapE. Further research exploring variations in the substituents attached to the indoline and sulfonamide moieties could provide valuable insights into the SAR and guide the development of more potent and selective DapE inhibitors.
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